2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide
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Overview
Description
2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a thiophene ring substituted with a hydroxyethyl group, and an ethyl chain linking the thiophene ring to the benzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through a series of reactions starting from simple precursors such as 2-bromo-5-chlorothiophene.
Introduction of the hydroxyethyl group: The hydroxyethyl group can be introduced via a Grignard reaction or other suitable alkylation methods.
Coupling with the benzamide moiety: The final step involves coupling the thiophene derivative with 2,6-difluorobenzoyl chloride under appropriate conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of substituted benzamides with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atoms and the thiophene ring can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-difluorobenzamide: Lacks the thiophene and hydroxyethyl groups, making it less complex and potentially less active in certain applications.
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide: Similar structure but without the fluorine atoms, which can affect its reactivity and binding properties.
2,6-difluoro-N-(2-(thiophen-2-yl)ethyl)benzamide: Lacks the hydroxyethyl group, which can influence its solubility and biological activity.
Uniqueness
The unique combination of the fluorine atoms, thiophene ring, and hydroxyethyl group in 2,6-difluoro-N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)benzamide contributes to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced reactivity, binding affinity, and potential therapeutic effects.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO2S/c1-9(19)13-6-5-10(21-13)7-8-18-15(20)14-11(16)3-2-4-12(14)17/h2-6,9,19H,7-8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZOSWIZAIEQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2=C(C=CC=C2F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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